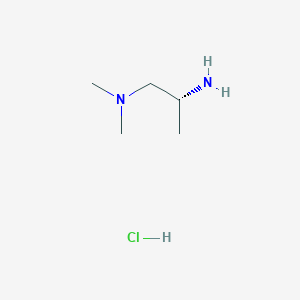![molecular formula C7H4BrNOS B12862832 2-Bromobenzo[d]oxazole-6-thiol](/img/structure/B12862832.png)
2-Bromobenzo[d]oxazole-6-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromobenzo[d]oxazole-6-thiol is a heterocyclic compound that features a benzoxazole ring substituted with a bromine atom at the 2-position and a thiol group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[d]oxazole-6-thiol typically involves the reaction of 2-aminophenol with thiourea to form benzoxazole-2-thiol, which is then brominated at the 2-position. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromobenzo[d]oxazole-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrogen-substituted benzoxazole.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-Bromobenzo[d]oxazole-6-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a quorum sensing inhibitor in bacterial communication.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromobenzo[d]oxazole-6-thiol involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it binds to the active site of quorum sensing receptors in bacteria, thereby disrupting their communication and reducing virulence . In anticancer applications, it may interfere with cellular pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Benzo[d]oxazole-2-thiol: Lacks the bromine substitution, which may affect its reactivity and biological activity.
2-Chlorobenzo[d]oxazole-6-thiol: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and applications.
Uniqueness: 2-Bromobenzo[d]oxazole-6-thiol is unique due to the presence of both a bromine atom and a thiol group, which confer distinct reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C7H4BrNOS |
|---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
2-bromo-1,3-benzoxazole-6-thiol |
InChI |
InChI=1S/C7H4BrNOS/c8-7-9-5-2-1-4(11)3-6(5)10-7/h1-3,11H |
InChI Key |
VOBFPVIFGZZQPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S)OC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


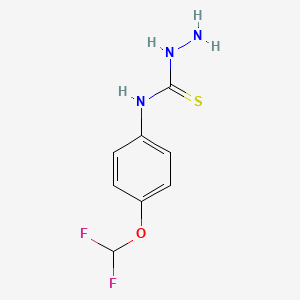
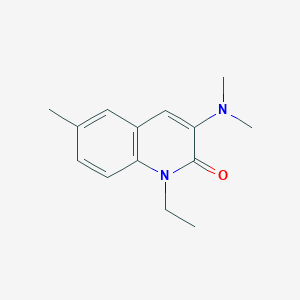


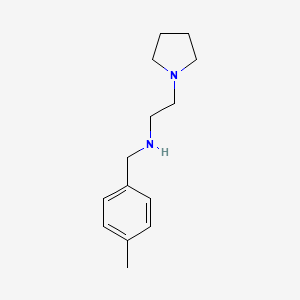
![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12862775.png)


![2,6-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12862812.png)
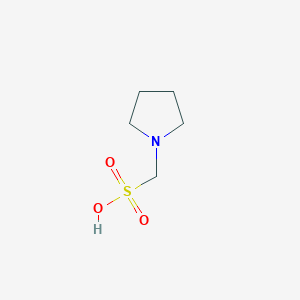
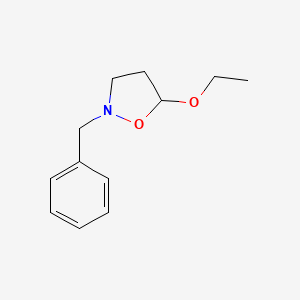
![2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide](/img/structure/B12862827.png)
![2-Bromo-4-ethylbenzo[d]oxazole](/img/structure/B12862837.png)
